molecular formula C32H46N8O6S2 B12373410 Sulbutiamine-d14

Sulbutiamine-d14

Cat. No.: B12373410
M. Wt: 717.0 g/mol
InChI Key: CKHJPWQVLKHBIH-SSEUEVKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulbutiamine-d14 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Sulbutiamine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the thiamine structure . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the formation of the desired compound. The product is then purified and characterized to confirm its structure and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Sulbutiamine-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or disulfides .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H46N8O6S2

Molecular Weight

717.0 g/mol

IUPAC Name

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxypent-2-en-3-yl]disulfanyl]pent-3-enyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-/i1D3,2D3,3D3,4D3,19D,20D

InChI Key

CKHJPWQVLKHBIH-SSEUEVKRSA-N

Isomeric SMILES

[2H]C(C(C([2H])([2H])[2H])(C(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[2H])[2H])([2H])[2H]

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C

Origin of Product

United States

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